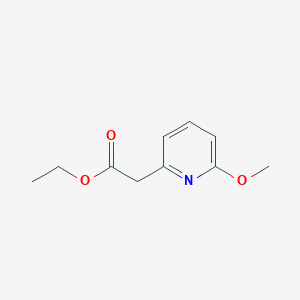

Ethyl 2-(6-methoxypyridin-2-YL)acetate

Übersicht

Beschreibung

Ethyl 2-(6-methoxypyridin-2-YL)acetate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, and this particular compound features a methoxy group (-OCH₃) attached to the 6th position of the pyridine ring and an ethyl acetate group attached to the 2nd position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 6-methoxypyridin-2-carboxylic acid as the starting material.

Reaction Steps: The carboxylic acid group is first converted to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol in the presence of a base such as triethylamine to form the ethyl ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups replacing the ethyl group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 2-(6-methoxypyridin-2-yl)acetate is being investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:

- Anti-inflammatory Activity : Compounds related to this compound have been synthesized and evaluated for their ability to modulate inflammatory responses. For instance, derivatives containing the pyridine structure have demonstrated significant inhibition of pro-inflammatory markers, making them candidates for treating inflammatory diseases .

- Antitumor Properties : Research indicates that certain derivatives exhibit antiproliferative effects against various cancer cell lines. The presence of the methoxy group enhances lipophilicity, facilitating better membrane permeability and bioavailability .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be utilized in:

- Aldol Condensation Reactions : this compound can participate in aldol reactions to form larger carbon frameworks, which are essential in drug discovery processes .

- Synthesis of Bioactive Molecules : The compound's structure allows for modifications that can lead to the development of new bioactive compounds with specific therapeutic targets.

Case Study 1: Inhibition of Retinoic Acid Metabolizing Enzymes

In a study examining the inhibition of retinoic acid metabolizing enzymes, derivatives of this compound were synthesized and tested. Results indicated that these derivatives could significantly inhibit enzyme activity, suggesting their potential as therapeutic agents in conditions where retinoic acid metabolism is dysregulated .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of compounds derived from this compound. The findings revealed that these derivatives exhibited notable radical scavenging activity, contributing to their potential use in formulations aimed at reducing oxidative stress-related diseases .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Agricultural Chemistry : Due to its bioactive properties, this compound may be explored for use as a pesticide or herbicide precursor.

- Flavoring and Fragrance Industry : Its unique aromatic profile could make it suitable for use in flavoring agents or perfumes.

Wirkmechanismus

The mechanism by which Ethyl 2-(6-methoxypyridin-2-YL)acetate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(pyridin-2-YL)acetate: Lacks the methoxy group present in Ethyl 2-(6-methoxypyridin-2-YL)acetate.

Ethyl 2-(6-methoxypyridin-3-YL)acetate: Similar structure but with the methoxy group at a different position on the pyridine ring.

Uniqueness: this compound is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Ethyl 2-(6-methoxypyridin-2-yl)acetate (CAS#: 1060814-79-0) is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.215 g/mol |

| LogP | 1.1958 |

| PSA | 48.42 Ų |

The methoxy group at the 6-position of the pyridine ring is crucial for enhancing binding affinity and selectivity towards various biological targets, including enzymes and receptors .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, influencing several physiological pathways. The exact mechanisms depend on the context of use, but it has been suggested that the compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Studies have shown that derivatives of compounds with similar structures can inhibit viral replication, particularly against Zika virus (ZIKV). For instance, certain analogs demonstrated over 90% inhibition at concentrations as low as 1 μM .

- Cytotoxicity : The compound's structural features contribute to its cytotoxic effects against multidrug-resistant (MDR) cancer cells. The presence of specific functional groups at designated positions on the pyridine ring can significantly enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of effective analogs:

- Functional Group Positioning : Modifications at the 3 and 4 positions of the pyridine ring are crucial for enhancing potency. For example, substituents such as methoxy or methyl groups at these positions have shown improved cytotoxicity compared to larger or hydrophilic groups .

- Lipophilicity : The preference for lipophilic functional groups over hydrophilic ones was observed in several studies, indicating that smaller and more rigid groups tend to enhance biological activity .

Case Studies

- Cytotoxic Effects on MDR Cells : A study highlighted that this compound exhibited significant cytotoxicity against MDR cancer cell lines, with a notable difference in potency based on structural modifications at various positions on the pyridine ring .

- Toxicology Studies : Research into its toxicological profile revealed potential hepatobiliary toxicity linked to its metabolites, emphasizing the importance of understanding metabolic pathways when evaluating the safety of this compound .

Eigenschaften

IUPAC Name |

ethyl 2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-5-4-6-9(11-8)13-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLBOEUWVZYBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.